Methyl 4-bromo-2,2-diethyl-3-oxobutanoate
Overview
Description
Methyl 4-bromo-2,2-diethyl-3-oxobutanoate is an organic compound with the molecular formula C9H15BrO3. It is a brominated ester that is used in various chemical reactions and research applications. The compound is known for its reactivity and is often utilized in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2,2-diethyl-3-oxobutanoate can be synthesized through several methods. One common approach involves the bromination of 2,2-diethyl-3-oxobutanoic acid followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2,2-diethyl-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation Reactions: Oxidative conditions can convert the ester group into carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted derivatives like amides or thioesters.
Reduction: Formation of alcohols or alkanes.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Methyl 4-bromo-2,2-diethyl-3-oxobutanoate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds and drug candidates.
Biological Studies: As a probe or reagent in biochemical assays and studies.
Industrial Chemistry: In the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2,2-diethyl-3-oxobutanoate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the ester group is reduced to an alcohol or alkane through hydride transfer. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Methyl 4-bromo-2,2-diethyl-3-oxobutanoate can be compared with other brominated esters and related compounds, such as:
Methyl 4-bromo-3-oxobutanoate: Similar structure but lacks the diethyl groups.
Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 4-chloro-2,2-diethyl-3-oxobutanoate: Similar structure but with a chlorine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and the presence of both bromine and diethyl groups, which influence its chemical behavior and applications.
Properties
IUPAC Name |
methyl 4-bromo-2,2-diethyl-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO3/c1-4-9(5-2,7(11)6-10)8(12)13-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLDMXRMGKDOCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)CBr)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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